N-Acetyl-D-MannosaMine Monohydrate

Description

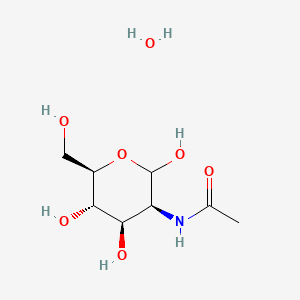

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6.H2O/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;/h4-8,10,12-14H,2H2,1H3,(H,9,11);1H2/t4-,5+,6-,7-,8?;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQPUTSNIMAJPT-YTMKKKKMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of N-Acetyl-D-Mannosamine Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-mannosamine (ManNAc), particularly in its monohydrate form, is a pivotal monosaccharide in cellular glycobiology. Its primary mechanism of action lies in its role as a direct and committed precursor in the biosynthesis of sialic acids, essential terminal monosaccharides on glycoproteins and glycolipids. This guide delves into the intricate molecular pathways influenced by ManNAc, with a particular focus on its therapeutic application in GNE Myopathy, a rare genetic disorder characterized by deficient sialic acid production. We will explore the biochemical cascade, present key experimental data and protocols, and visualize the underlying processes to provide a comprehensive resource for the scientific community.

Introduction to N-Acetyl-D-Mannosamine (ManNAc)

N-Acetyl-D-mannosamine is a naturally occurring, uncharged amino sugar that serves as the first committed precursor for the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[1][2][3] Sialic acids are critical components of the glycan chains of glycoproteins and glycolipids, playing a crucial role in a myriad of cellular processes including cell-cell recognition, signaling, and immune responses.[2] Due to its direct role in the sialic acid pathway, ManNAc has emerged as a promising therapeutic agent for conditions characterized by hyposialylation, most notably GNE Myopathy.[3][4][5]

The Sialic Acid Biosynthetic Pathway and the Role of ManNAc

The biosynthesis of sialic acid is a multi-step enzymatic process that primarily occurs in the cytoplasm. The pathway is initiated by the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).[1][3] This enzyme possesses both epimerase and kinase activity.

The key steps in the pathway are as follows:

-

Epimerization: The epimerase domain of the GNE enzyme converts UDP-GlcNAc to ManNAc. This is the rate-limiting step in sialic acid biosynthesis.[1]

-

Phosphorylation: The kinase domain of the GNE enzyme phosphorylates ManNAc to form ManNAc-6-phosphate.[1][2]

-

Condensation: N-acetylneuraminic acid phosphate (B84403) synthase (NANS) then condenses ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to produce N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).

-

Dephosphorylation: N-acetylneuraminic acid phosphatase (NANP) removes the phosphate group from Neu5Ac-9-P to yield N-acetylneuraminic acid (Neu5Ac), or sialic acid.[6]

-

Activation and Transfer: Before being incorporated into glycoconjugates, sialic acid must be activated to CMP-sialic acid in the nucleus. This activated form is then transported to the Golgi apparatus where sialyltransferases attach it to the terminal positions of glycan chains on proteins and lipids.

The administration of exogenous N-Acetyl-D-Mannosamine Monohydrate bypasses the initial, rate-limiting epimerization step catalyzed by the GNE enzyme.[3] This is particularly crucial in GNE Myopathy, where mutations in the GNE gene lead to reduced enzyme activity and a subsequent deficiency in sialic acid production.[3][4] By providing a direct substrate for the kinase domain of GNE, ManNAc supplementation aims to restore the intracellular pool of sialic acid, thereby ameliorating the hyposialylation that is thought to be the primary cause of muscle wasting in this disease.[4][5]

Signaling Pathway Visualization

References

- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 2. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

- 3. GNE Myopathy: Etiology, Diagnosis, and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nodiseaseorphan.org [nodiseaseorphan.org]

- 5. GNE Myopathy [genome.gov]

- 6. imrpress.com [imrpress.com]

The Pivotal Role of N-Acetyl-D-Mannosamine Monohydrate in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-mannosamine (ManNAc) is a critical monosaccharide that serves as the committed precursor to sialic acids, terminal sugar residues on glycoproteins and glycolipids that play a fundamental role in a vast array of biological processes. This technical guide provides an in-depth exploration of the role of ManNAc in glycobiology, with a particular focus on its biosynthesis, metabolism, and its therapeutic potential. We delve into the molecular mechanisms by which ManNAc supplementation can rescue hyposialylation, a hallmark of certain genetic disorders, and present detailed experimental protocols for key assays used to study its effects. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of glycobiology and developing novel therapeutics targeting the sialylation pathway.

Introduction to N-Acetyl-D-Mannosamine and Sialic Acid

N-Acetyl-D-mannosamine, often abbreviated as ManNAc, is a naturally occurring amino sugar and a key intermediate in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[1] Sialic acids are a diverse family of nine-carbon carboxylated sugars that typically occupy the terminal position of glycan chains on cell surface and secreted glycoproteins and glycolipids.[1] These terminal sialic acid residues are pivotal in a multitude of cellular functions, including cell-cell recognition, cell adhesion, signal transduction, and modulation of immune responses.[2] The level of sialylation can significantly impact the properties and functions of glycoproteins, including their solubility, half-life, and immunogenicity.[1]

Given its central role as the precursor to sialic acid, ManNAc has garnered significant attention as a therapeutic agent for conditions characterized by deficient sialylation, most notably GNE myopathy.[3][4] This guide will explore the intricate role of ManNAc in the complex world of glycobiology.

The Sialic Acid Biosynthesis Pathway

The biosynthesis of sialic acid is a multi-step enzymatic process that primarily occurs in the cytoplasm and nucleus of the cell.[5] The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to ManNAc by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).[5][6] This initial step, catalyzed by the epimerase domain of GNE, is the rate-limiting step in the pathway.[1][5]

Subsequently, the kinase domain of GNE phosphorylates ManNAc to produce ManNAc-6-phosphate.[5] This is then condensed with phosphoenolpyruvate (B93156) (PEP) by N-acetylneuraminic acid phosphate (B84403) synthase (NANS) to form N-acetylneuraminic acid 9-phosphate, which is dephosphorylated to yield Neu5Ac.[7] Finally, Neu5Ac is activated to CMP-sialic acid in the nucleus by CMP-sialic acid synthetase (CMAS).[1][5] CMP-sialic acid is then transported into the Golgi apparatus, where it serves as the donor substrate for sialyltransferases to attach sialic acid residues to nascent glycan chains.[2][5]

A critical regulatory feature of this pathway is the feedback inhibition of the GNE epimerase activity by CMP-sialic acid, ensuring tight control over cellular sialic acid levels.[8]

Therapeutic Potential of ManNAc Supplementation

Defects in the sialic acid biosynthesis pathway, particularly mutations in the GNE gene, lead to a group of disorders known as sialopathies. The most well-characterized of these is GNE myopathy (also known as Hereditary Inclusion Body Myopathy or HIBM), a rare, autosomal recessive disorder characterized by progressive muscle weakness and atrophy.[8][9][10] The underlying pathology of GNE myopathy is attributed to hyposialylation of muscle glycoproteins.[11]

Supplementation with ManNAc has emerged as a promising therapeutic strategy for GNE myopathy.[3][4] By providing an exogenous source of this key precursor, it is possible to bypass the defective GNE enzyme and restore the downstream production of sialic acid.[12] This approach is based on the ability of other cellular kinases, such as N-acetylglucosamine (GlcNAc) kinase, to phosphorylate ManNAc to ManNAc-6-phosphate, thereby allowing it to enter the sialic acid biosynthesis pathway.[13]

Clinical Evidence for ManNAc in GNE Myopathy

Several clinical trials have investigated the safety and efficacy of oral ManNAc supplementation in patients with GNE myopathy. These studies have demonstrated that ManNAc is generally well-tolerated and leads to a significant and sustained increase in plasma-free sialic acid levels.[11][13]

| Study Phase | Dosage | Key Findings | Reference |

| Phase 1 | Single ascending doses of 3g, 6g, and 10g | Safe and well-tolerated; significant and sustained increase in plasma Neu5Ac. The 10g dose was associated with diarrhea. | [11] |

| Phase 2 (Open-label) | 6g twice daily (12g/day) | Long-term administration was safe. Sustained increase in plasma free sialic acid. Increased muscle sialylation after 3 months. Slower rate of decline in upper and lower extremity strength. | [11][13] |

| Phase 2/3 (Planned) | 4g three times daily (12g/day) | Ongoing to evaluate long-term safety and clinical efficacy. | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the role and effects of N-Acetyl-D-Mannosamine in glycobiology research.

Cell Culture Supplementation with ManNAc

This protocol describes the general procedure for supplementing cell cultures with ManNAc to study its effects on sialylation.

Materials:

-

Cell line of interest (e.g., HEK-293, CHO, or patient-derived fibroblasts)

-

Complete cell culture medium

-

N-Acetyl-D-Mannosamine Monohydrate (sterile, cell culture grade)

-

Sterile phosphate-buffered saline (PBS)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the experiment.

-

ManNAc Preparation: Prepare a sterile stock solution of ManNAc in complete culture medium or PBS. The concentration of the stock solution should be at least 10-fold higher than the final desired concentration.

-

Supplementation: The following day, replace the existing medium with fresh medium containing the desired final concentration of ManNAc. A typical concentration range for in vitro studies is 0.1 mM to 2 mM.[15] A control group of cells should be cultured in medium without ManNAc.

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).

-

Harvesting: At the end of the incubation period, harvest the cells for downstream analysis. For analysis of cell surface sialylation, cells can be detached using a non-enzymatic cell dissociation solution to preserve surface glycoproteins. For analysis of total cellular sialic acid, cells can be scraped and pelleted.

Quantification of Sialic Acid by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of total and free sialic acid in biological samples. This protocol is a general guideline and may require optimization based on the specific sample type and HPLC system.

Materials:

-

Cell pellets or tissue homogenates

-

2 M Acetic Acid

-

1,2-diamino-4,5-methylenedioxybenzene (DMB) reagent

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

N-acetylneuraminic acid (Neu5Ac) standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Sialic Acid Release (for total sialic acid):

-

Resuspend cell pellets or tissue homogenates in 2 M acetic acid.

-

Incubate at 80°C for 2-3 hours to hydrolyze sialic acid from glycoconjugates.

-

Centrifuge to pellet the debris and collect the supernatant.

-

-

Derivatization with DMB:

-

Mix the supernatant (or a standard solution of Neu5Ac) with an equal volume of DMB reagent.

-

Incubate at 50°C for 2.5 hours in the dark. This reaction labels the sialic acids with a fluorescent tag.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 column.

-

Elute the labeled sialic acids using a mobile phase gradient of acetonitrile and water/methanol. A typical gradient might start with a low percentage of acetonitrile and gradually increase.

-

Detect the fluorescently labeled sialic acids using a fluorescence detector with excitation at ~373 nm and emission at ~448 nm.[16]

-

-

Quantification:

-

Generate a standard curve using known concentrations of derivatized Neu5Ac standard.

-

Determine the concentration of sialic acid in the samples by comparing their peak areas to the standard curve.

-

Analysis of Cell Surface Sialylation by Lectin Staining

Lectin histochemistry or flow cytometry using sialic acid-specific lectins is a common method to visualize and quantify changes in cell surface sialylation.

Materials:

-

Cells cultured with or without ManNAc

-

Fluorescently labeled lectins specific for sialic acid linkages (e.g., FITC-conjugated Sambucus nigra agglutinin (SNA) for α-2,6 linked sialic acid, and FITC-conjugated Maackia amurensis agglutinin (MAA) for α-2,3 linked sialic acid).

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium with DAPI (for microscopy)

-

Flow cytometer or fluorescence microscope

Procedure for Fluorescence Microscopy:

-

Cell Preparation: Grow cells on glass coverslips.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Lectin Staining: Wash the fixed cells with PBS and incubate with the fluorescently labeled lectin (e.g., 5-10 µg/mL in PBS) for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS to remove unbound lectin.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei. Image the cells using a fluorescence microscope with the appropriate filter sets.

Procedure for Flow Cytometry:

-

Cell Preparation: Harvest cells and resuspend them in PBS.

-

Lectin Staining: Incubate the cells with the fluorescently labeled lectin for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with cold PBS.

-

Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The mean fluorescence intensity will be proportional to the amount of cell surface sialic acid.

Conclusion

This compound stands as a molecule of immense importance in the field of glycobiology. Its fundamental role as the precursor to sialic acids places it at the heart of numerous cellular processes. The ability to modulate cellular sialylation through ManNAc supplementation has opened up exciting therapeutic avenues, particularly for debilitating genetic disorders like GNE myopathy. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate functions of ManNAc and to accelerate the development of novel glycobiology-targeted therapies. As our understanding of the glycome continues to expand, the significance of ManNAc in health and disease is certain to grow, solidifying its position as a key player in the future of molecular medicine.

References

- 1. Oral monosaccharide therapies to reverse renal and muscle hyposialylation in a mouse model of GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]

- 3. GNE Myopathy [genome.gov]

- 4. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. lcms.cz [lcms.cz]

- 6. Protein N-Glycosylation Analysis Strategy and Procedures - Creative Proteomics [creative-proteomics.com]

- 7. What Are the Detailed Experimental Procedures for Glycosylation Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. ManNAc in GNE myopathy: new positive results - Institut de Myologie [institut-myologie.org]

- 11. neurology.org [neurology.org]

- 12. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. imrpress.com [imrpress.com]

- 16. assets.fishersci.com [assets.fishersci.com]

The N-Acetyl-D-Mannosamine Monohydrate Sialic Acid Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sialic acids, terminal monosaccharides on many cell surface and secreted glycoconjugates, play a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and immunology. The biosynthesis of sialic acids is a complex and tightly regulated process, with the N-Acetyl-D-Mannosamine (ManNAc) pathway being the primary route in vertebrates. This technical guide provides an in-depth exploration of the core components of this pathway, offering researchers, scientists, and drug development professionals a comprehensive resource. We delve into the key enzymes, their kinetics, and the intricate regulatory mechanisms that govern sialic acid production. Furthermore, this guide furnishes detailed experimental protocols for the assessment of enzyme activity and the quantification of pathway intermediates, alongside quantitative data and visual representations of the pathway and associated workflows to facilitate a deeper understanding and further investigation in this critical area of glycobiology.

Introduction

The sialic acid biosynthesis pathway, commencing with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc), is a fundamental cellular process with profound implications for health and disease. The central molecule in this pathway is N-Acetyl-D-mannosamine (ManNAc), the committed precursor to N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[1] Dysregulation of this pathway is implicated in several pathological conditions, most notably GNE myopathy, a rare genetic muscular disorder caused by mutations in the gene encoding the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[2] Consequently, the components of this pathway represent promising targets for therapeutic intervention.[1] This guide aims to provide a detailed technical overview of the ManNAc-driven sialic acid biosynthesis pathway to support ongoing research and the development of novel therapeutics.

The Core Biosynthetic Pathway

The de novo biosynthesis of sialic acid from UDP-GlcNAc is a multi-step enzymatic process primarily occurring in the cytoplasm, with the final activation step taking place in the nucleus.[3]

The key enzymatic steps are:

-

Epimerization of UDP-GlcNAc: The pathway is initiated by the enzyme UDP-N-acetylglucosamine 2-epimerase (GNE's epimerase domain), which converts UDP-GlcNAc to ManNAc and UDP.[4] This is the rate-limiting step of the pathway.[3]

-

Phosphorylation of ManNAc: The subsequent phosphorylation of ManNAc at the C-6 position is catalyzed by N-acetylmannosamine kinase (GNE's kinase domain), yielding ManNAc-6-phosphate (ManNAc-6-P).[3]

-

Condensation with Phosphoenolpyruvate (B93156): N-acetylneuraminate synthase (NANS) then catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).

-

Dephosphorylation: Neu5Ac-9-P is dephosphorylated by N-acetylneuraminic acid 9-phosphate phosphatase (NANP) to produce Neu5Ac.

-

Activation to CMP-Sialic Acid: Finally, in the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Ac by transferring a cytidine (B196190) monophosphate (CMP) moiety from CTP, forming CMP-N-acetylneuraminic acid (CMP-Neu5Ac).[3] This activated sugar nucleotide is then transported to the Golgi apparatus to be used by sialyltransferases.

Pathway Regulation:

The sialic acid biosynthesis pathway is subject to feedback inhibition. The end-product, CMP-Neu5Ac, allosterically inhibits the epimerase activity of the GNE enzyme, thereby regulating the influx of precursors into the pathway.[4]

Figure 1: The Sialic Acid Biosynthesis Pathway.

Quantitative Data

Understanding the kinetic properties of the enzymes and the concentrations of metabolites in the sialic acid biosynthesis pathway is crucial for developing effective therapeutic strategies.

Enzyme Kinetics

The following tables summarize the available kinetic parameters for key enzymes in the pathway. It is important to note that these values can vary depending on the organism, tissue, and experimental conditions.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Organism/Source | Reference |

| N-acetylmannosamine Kinase (NanK) | N-acetylmannosamine | 0.30 ± 0.01 | 497 ± 7 | 263 ± 3 | Staphylococcus aureus | |

| ATP | 0.7 | - | - | Staphylococcus aureus | ||

| N-acetylglucosamine | 0.26 | 114 | 23.4 ± 0.2 | Staphylococcus aureus | ||

| Glucose | 15 ± 1 | 44.4 ± 0.3 | 60 ± 1 | Staphylococcus aureus | ||

| CMP-Sialic Acid Synthetase (CMAS) | N-acetylneuraminic acid | 0.41 | 3.4-3.6 | - | Drosophila melanogaster | [5] |

| CTP | 0.45 | 3.4-3.6 | - | Drosophila melanogaster | [5] | |

| N-acetylneuraminate Lyase (NanA) | N-acetylneuraminic acid | 6.0 ± 0.6 | 0.090 ± 0.003 nmol/min | 12.5 ± 0.5 | Fusobacterium nucleatum | [6] |

| UDP-GlcNAc 2-epimerase (MnaA) | UDP-GlcNAc | 3.91 | - | 33.44 | Bacterial | [7] |

Table 1: Kinetic Parameters of Key Enzymes in Sialic Acid Metabolism.

Intracellular Metabolite Concentrations

The concentrations of intermediates in the sialic acid pathway can provide insights into metabolic flux and the effects of therapeutic interventions.

| Metabolite | Cell Line | Condition | Concentration | Reference |

| ManNAc | CHO | ManNAc supplemented | Sharp increase | [8][9] |

| CMP | CHO | ManNAc supplemented | Sharp increase | [8][9] |

| Neu5Ac | CHO | ManNAc supplemented | Sharp increase | [8][9] |

| UDP-GlcNAc | CHO | ManNAc supplemented | Elevated | [10][11] |

Table 2: Intracellular Concentrations of Sialic Acid Pathway Metabolites.

Clinical Trial Data: ManNAc Supplementation in GNE Myopathy

Oral administration of ManNAc has been investigated as a therapy for GNE myopathy. Clinical trials have provided valuable quantitative data on its safety and efficacy.

| Parameter | Dosage | Observation | Reference |

| ManNAc Plasma Tmax | 3, 6, 10 g (single dose) | ~2 h | [12] |

| Neu5Ac Plasma Tmax | 3, 6, 10 g (single dose) | ~9-11 h | [12] |

| Neu5Ac Plasma Levels | 6, 10 g (single dose) | Increased for at least 48 h | [5][13] |

| Recommended Dosing | - | 6 g twice daily | [5][13] |

| Long-term Administration (up to 30 months) | 6 g twice daily | Safe, with some gastrointestinal intolerance | [14] |

| Biochemical Efficacy | 6 g twice daily | Sustained increase in plasma free Neu5Ac | [14] |

| Muscle Sialylation | 6 g twice daily | Increased after 3 months | [14] |

Table 3: Quantitative Outcomes from Clinical Trials of ManNAc in GNE Myopathy.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the sialic acid biosynthesis pathway.

GNE (UDP-GlcNAc 2-Epimerase/ManNAc Kinase) Activity Assays

Figure 2: Experimental Workflow for GNE Activity Assays.

UDP-GlcNAc 2-Epimerase Activity Assay Protocol: [4]

-

Reaction Setup: Prepare a 200 µL reaction mixture containing the appropriate amount of purified GNE enzyme, 1.0 mM UDP-GlcNAc, and 10 mM MgCl₂ in 45 mM Na₂HPO₄ buffer (pH 7.5).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by heating at 100°C for 1 minute.

-

Quantification of ManNAc: The amount of ManNAc produced can be quantified using the Morgan-Elson method, which involves a colorimetric reaction with 4-dimethylaminobenzaldehyde.[4]

ManNAc Kinase Activity Assay (Enzyme-Coupled) Protocol: [4]

-

Reaction Setup: In a 96-well plate, prepare a 200 µL reaction mixture containing the purified GNE protein, 10 mM MgCl₂, 5 mM ManNAc, 10 mM ATP, 0.2 mM NADH, 2 mM phosphoenolpyruvate, 4 units of pyruvate kinase, and 4 units of lactate dehydrogenase in 60 mM Tris-HCl (pH 8.1).

-

Measurement: The kinase activity is determined by monitoring the decrease in NADH absorbance at 340 nm at 37°C. The oxidation of NADH is coupled to the production of ADP by pyruvate kinase and lactate dehydrogenase.

CMP-Sialic Acid Synthetase (CMAS) Activity Assay

Figure 3: Experimental Workflow for CMAS Activity Assay.

CMAS Activity Assay Protocol:

-

Reaction Setup: Prepare a 25 µL reaction mixture containing the purified CMAS protein, 1.0 mM sialic acid (e.g., Neu5Ac), 2-5 mM CTP, 20 mM MgCl₂, and 0.1 mM Na₃VO₄ (a phosphatase inhibitor) in 100 mM Tris-HCl buffer.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Reaction Termination and Dephosphorylation: Stop the reaction by adding alkaline phosphatase to dephosphorylate the remaining CTP.

-

Protein Precipitation: Precipitate the enzymes by adding cold ethanol.

-

Quantification: After centrifugation, the amount of CMP-Neu5Ac in the supernatant is quantified by High-Performance Liquid Chromatography (HPLC).

Quantification of Intracellular Sialic Acid Pathway Intermediates by LC-MS/MS

Figure 4: Workflow for LC-MS/MS Quantification of Metabolites.

Protocol for LC-MS/MS Quantification of Sialic Acid Pathway Intermediates:

-

Sample Preparation:

-

Rapidly quench metabolic activity and lyse cells using a cold solvent mixture (e.g., 80% methanol).

-

Add a mixture of stable isotope-labeled internal standards for each metabolite to be quantified.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

Dry the supernatant under vacuum and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Separate the metabolites using an appropriate liquid chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.

-

Detect and quantify the metabolites using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Data Analysis:

-

Integrate the peak areas for each metabolite and its corresponding internal standard.

-

Calculate the concentration of each metabolite using a standard curve generated from authentic standards.

-

Western Blot Analysis of Protein Sialylation

Figure 5: General Workflow for Western Blot Analysis of Sialylation.

Protocol for Lectin Blotting to Detect Sialylation:

-

Protein Extraction and Quantification: Extract total protein from cells or tissues using a suitable lysis buffer. Determine the protein concentration using a standard method like the BCA assay.

-

SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Lectin Incubation: Incubate the membrane with a biotinylated or fluorescently labeled lectin that specifically recognizes certain sialic acid linkages (e.g., Sambucus nigra agglutinin (SNA) for α-2,6-linked sialic acids or Maackia amurensis agglutinin (MAA) for α-2,3-linked sialic acids).

-

Detection: If a biotinylated lectin is used, incubate the membrane with streptavidin-horseradish peroxidase (HRP) conjugate followed by a chemiluminescent substrate for detection. If a fluorescently labeled lectin is used, visualize the signal using an appropriate imaging system.

Drug Development and Therapeutic Applications

The sialic acid biosynthesis pathway is a prime target for drug development due to its involvement in various diseases.

-

GNE Myopathy: As previously discussed, supplementation with ManNAc is a leading therapeutic strategy to bypass the defective GNE enzyme and restore sialic acid production.[2] Clinical trials are ongoing to establish the long-term efficacy and safety of this approach.[15]

-

Cancer: Aberrant sialylation is a hallmark of many cancers and is associated with metastasis and immune evasion.[16] Therefore, inhibitors of the sialic acid biosynthesis pathway are being explored as potential anti-cancer agents.

-

Inflammatory and Infectious Diseases: Sialic acids on host cells can be recognized by various pathogens, including viruses and bacteria, facilitating infection. Modulating sialic acid expression could therefore represent a novel anti-infective strategy.

Conclusion

The N-Acetyl-D-Mannosamine monohydrate sialic acid biosynthesis pathway is a central process in cellular glycobiology with far-reaching implications for human health. A thorough understanding of its core components, regulation, and the methods to study it is essential for researchers and drug developers. This technical guide provides a solid foundation of knowledge, quantitative data, and practical protocols to aid in the continued exploration of this vital pathway and the development of innovative therapies targeting its components. Future research should focus on elucidating the tissue-specific regulation of this pathway and the precise mechanisms by which aberrant sialylation contributes to disease, which will undoubtedly open new avenues for therapeutic intervention.

References

- 1. qa-bio.com [qa-bio.com]

- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures and kinetics of N-acetylneuraminate lyase from Fusobacterium nucleatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. neurology.org [neurology.org]

- 13. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A high-throughput method for quantification of glycoprotein sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ManNAc for GNE Myopathy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 16. NANS Enzyme, N-Acetylneuraminate Synthase - Syd Labs [sydlabs.com]

The Enzymatic Path from N-Acetyl-D-Mannosamine to Sialic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that play a crucial role in a multitude of biological processes.[1][2] Predominantly found as terminal residues on glycan chains of glycoproteins and glycolipids, they are key mediators in cell-cell recognition, signaling, and cell adhesion.[1] The most common form, N-acetylneuraminic acid (Neu5Ac), is implicated in everything from neural development to viral infection and cancer metastasis.[1][2] Given their significance, the ability to synthesize sialic acids and their derivatives is of paramount importance for glycobiology research and the development of novel therapeutics.

This technical guide provides an in-depth overview of the core enzymatic pathways for converting N-Acetyl-D-Mannosamine (ManNAc) into sialic acid, focusing on the key enzymes, their kinetic properties, and detailed experimental protocols.

Core Biochemical Pathways

The enzymatic synthesis of sialic acid from ManNAc can proceed via two primary routes, differing between eukaryotes and prokaryotes. A third, more direct route utilizing N-acetylneuraminic acid aldolase (B8822740) is also widely employed for in vitro synthesis.

-

The Eukaryotic Phosphorylation Pathway: In eukaryotes, the biosynthesis of Neu5Ac from ManNAc involves a two-step enzymatic process. First, ManNAc is phosphorylated to N-acetyl-D-mannosamine 6-phosphate (ManNAc-6-P) by N-acetylmannosamine kinase (MNK).[3][4] Subsequently, N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to yield N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[1][5] A specific phosphatase, Neu5Ac-9-P-phosphatase (NANP), then removes the phosphate (B84403) group to produce free Neu5Ac in the cytoplasm.[1][6]

-

The Prokaryotic Direct Condensation Pathway: Many bacteria utilize a more direct route.[7] In this pathway, N-acetylneuraminate synthase (NeuB in bacteria) directly catalyzes the condensation of ManNAc and phosphoenolpyruvate (PEP) to form Neu5Ac and inorganic phosphate, bypassing the phosphorylation and dephosphorylation steps seen in eukaryotes.[7][8][9]

-

The Aldolase-Mediated Reversible Pathway: N-acetylneuraminic acid lyase (NAL), also known as sialic acid aldolase, catalyzes the reversible aldol (B89426) condensation of ManNAc and pyruvate (B1213749) to form Neu5Ac.[10][11] While its catabolic role in many organisms is to break down sialic acid, the equilibrium can be shifted towards synthesis by using an excess of the substrates, particularly pyruvate.[12][13] This enzyme's promiscuity with various ManNAc derivatives makes it a powerful tool for chemoenzymatic synthesis.[12][14]

Key Enzymes and Their Kinetic Properties

The efficiency of sialic acid synthesis is dictated by the catalytic properties of the key enzymes involved. Understanding their kinetic parameters is crucial for optimizing reaction conditions.

N-Acetyl-D-Mannosamine Kinase (MNK)

A member of the ROK (Repressors, Open reading frames, and Kinases) superfamily, MNK catalyzes the ATP-dependent phosphorylation of ManNAc.[15][16] In humans, this kinase activity is part of a bifunctional enzyme, UDP-N-acetylglucosamine-2-epimerase/N-acetylmannosamine kinase (GNE).[3]

Table 1: Kinetic Parameters of N-Acetyl-D-Mannosamine Kinase (MNK)

| Enzyme Source | Substrate | KM (mM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |

| Staphylococcus aureus | ManNAc | 0.30 ± 0.01 | 263 ± 3 | 497 ± 7 | [17] |

| Staphylococcus aureus | ATP | 0.7 | - | - | [17] |

| Haemophilus influenzae | ManNAc | 0.12 ± 0.01 | 3.5 ± 0.06 | 0.59 ± 0.01 | [15] |

| Pasteurella multocida | ManNAc | 0.09 ± 0.01 | 3.1 ± 0.06 | 0.52 ± 0.01 | [15] |

| Vibrio cholerae | ManNAc | 0.12 ± 0.01 | 2.5 ± 0.05 | 0.42 ± 0.01 | [15] |

N-Acetylneuraminate Synthase (NANS / NeuB)

This enzyme catalyzes the crucial C-C bond formation between a six-carbon sugar (ManNAc or its 6-phosphate derivative) and the three-carbon phosphoenolpyruvate.[5][9] The eukaryotic NANS requires ManNAc-6-P, while the prokaryotic NeuB can utilize ManNAc directly.[1][7]

Table 2: Kinetic Parameters of N-Acetylneuraminate Synthase

| Enzyme Source | Substrate | KM | kcat | Reference |

| Rat Liver (NANS) | ManNAc-6-P | 35 µM | - | [18] |

| Rat Liver (NANS) | PEP | 100 µM | - | [18] |

| Campylobacter jejuni (NeuB) | ManNAc | 17.6 mM | 19.9 min-1 | [19] |

| Campylobacter jejuni (NeuB) | PEP | 7.3 mM | - | [19] |

N-Acetylneuraminic Acid Lyase (NAL)

NAL is a Class I aldolase that operates through a Schiff base intermediate with pyruvate.[10][20] It follows an ordered Bi-Uni kinetic mechanism where pyruvate binds first, followed by ManNAc.[10][11]

Table 3: Kinetic Parameters of N-Acetylneuraminic Acid Lyase (NAL) (Cleavage Reaction)

| Enzyme Source | Substrate | KM (mM) | kcat (s-1) | Reference |

| E. coli (Wild-Type) | Neu5Ac | 2.5 ± 0.1 | 35 ± 1 | [10] |

| E. coli (S47A Mutant) | Neu5Ac | 1.8 ± 0.2 | 0.15 ± 0.01 | [10] |

| E. coli (Y137A Mutant) | Neu5Ac | 2.3 ± 0.3 | 0.012 ± 0.001 | [10] |

Note: Data is for the reverse (cleavage) reaction. Kinetic parameters for the synthetic direction are less commonly reported but can be influenced by substrate concentrations.

Visualizing the Pathways and Workflows

Biochemical Conversion Pathways

The enzymatic routes from ManNAc to Neu5Ac vary based on the biological system. The following diagrams illustrate the key eukaryotic and prokaryotic/aldolase pathways.

Caption: Enzymatic pathways for sialic acid synthesis from N-Acetyl-D-Mannosamine.

General Experimental Workflow

A typical chemoenzymatic synthesis project involves several stages, from obtaining the necessary enzymes to analyzing the final product. This workflow can be applied to one-pot, multi-enzyme systems for producing complex sialosides.[21][22]

References

- 1. Sialic Acid [sigmaaldrich.com]

- 2. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structures of N-acetylmannosamine kinase provide insights into enzyme activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. N-acetylneuraminate synthase - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reaction Mechanism of N-Acetylneuraminic Acid Lyase Revealed by a Combination of Crystallography, QM/MM Simulation, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemoenzymatic Synthesis of Sialic Acid Derivatives Using Immobilized N‐Acetylneuraminate Lyase in a Continuous Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An efficient process for production of N-acetylneuraminic acid using N-acetylneuraminic acid aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. Structure and Function of N-Acetylmannosamine Kinases from Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-acylmannosamine kinase - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Characterization of N-acetylneuraminic acid synthase isoenzyme 1 from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reaction mechanism of N-acetylneuraminic acid lyase revealed by a combination of crystallography, QM/MM simulation, and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biochemical Properties of N-Acetyl-D-Mannosamine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-mannosamine (ManNAc), particularly in its stable monohydrate form, is a pivotal monosaccharide in mammalian glycobiology. As the committed precursor to sialic acid biosynthesis, it holds significant therapeutic potential for diseases characterized by hyposialylation, including GNE myopathy and certain kidney disorders. This guide provides a comprehensive overview of the biochemical properties of N-Acetyl-D-Mannosamine Monohydrate, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its metabolic context. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and therapeutic application of this important biomolecule.

Physicochemical Properties

This compound is a white, crystalline, and stable naturally occurring compound.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Synonyms | 2-Acetamido-2-deoxy-D-mannopyranose monohydrate, ManNAc | [1] |

| CAS Number | 676347-48-1 (monohydrate), 7772-94-3 (anhydrous) | [2] |

| Molecular Formula | C₈H₁₅NO₆·H₂O | [1] |

| Molecular Weight | 239.22 g/mol (monohydrate), 221.21 g/mol (anhydrous) | [3] |

| Melting Point | 117 - 122 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Purity | ≥95% - ≥99% (HPLC) | [1][4] |

| Optical Rotation | [α]D²⁰ = +10.0° to +12.5° | [1] |

| Solubility | Water: 50 mg/mL (clear, colorless solution) | [5] |

| DMSO: 44 mg/mL | [6] | |

| Ethanol: ~0.2 mg/mL | [4] | |

| PBS (pH 7.2): ~5 mg/mL | [4] | |

| Storage Conditions | -20°C to 8°C, protect from light | [1][7] |

Biochemical Role and Metabolic Pathway

N-Acetyl-D-mannosamine is the first committed biological precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[2][8] Sialic acids are terminal monosaccharides on glycoproteins and glycolipids, playing crucial roles in cellular recognition, signaling, and immune responses.[8]

The biosynthesis of sialic acid is initiated in the cytoplasm. The key enzyme, UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE), is a bifunctional enzyme that catalyzes the first two steps of the pathway.[8][9] The epimerase domain of GNE converts UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc. Subsequently, the kinase domain of GNE phosphorylates ManNAc to form N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P).[8] This pathway is subject to feedback inhibition by CMP-sialic acid, which binds to an allosteric site on GNE.[2]

Supplementation with exogenous ManNAc can bypass this rate-limiting step, increasing the intracellular pool of sialic acid precursors and enhancing the sialylation of glycoconjugates.[10] This is the basis for its therapeutic investigation in disorders with deficient sialylation.

Sialic Acid Biosynthesis Pathway

Enzyme Kinetics

The enzymatic conversion of substrates within the sialic acid biosynthesis pathway is tightly regulated. The table below summarizes key kinetic parameters for the enzymes involved in ManNAc metabolism.

| Enzyme | Substrate | Km | Vmax/kcat | Organism/Source | References |

| UDP-GlcNAc 2-epimerase (GNE) | UDP-GlcNAc | - | - | Human/Rodent | [8] |

| N-acetylmannosamine Kinase (GNE) | N-acetylmannosamine | - | - | Human/Rodent | [8] |

| N-acetylglucosamine Kinase | N-acetyl-D-mannosamine | 0.95 mM (liver), 1.0 mM (kidney) | - | Rat | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Quantification of N-Acetyl-D-mannosamine in Biological Samples by HPLC-MS

This protocol is adapted from established methods for the analysis of ManNAc in human plasma.[12][13]

Materials:

-

This compound standard

-

Internal standard (e.g., isotopically labeled ManNAc)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA) or Trifluoroacetic acid (TFA)

-

Bovine Serum Albumin (BSA)

-

Ultrapure water

-

Plasma or cell lysate samples

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

-

LC-MS/MS system

Procedure:

-

Standard and Quality Control (QC) Preparation:

-

Prepare a stock solution of ManNAc in ultrapure water.

-

Prepare calibration standards by spiking appropriate amounts of ManNAc stock solution into a surrogate matrix (e.g., 5% BSA in water) to achieve a concentration range of 10.0 to 5000 ng/mL.[12]

-

Prepare QC samples at low, medium, and high concentrations in the surrogate matrix.

-

-

Sample Preparation:

-

Thaw plasma or cell lysate samples on ice.

-

To 50 µL of sample, standard, or QC, add 200 µL of ACN containing the internal standard to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate or autosampler vials.

-

-

HPLC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: HILIC column (e.g., SeQuant ZIC-HILIC)

-

Mobile Phase A: 0.2% Acetic Acid and 0.05% TFA in water[13]

-

Mobile Phase B: 0.2% Acetic Acid and 0.05% TFA in acetonitrile[13]

-

Flow Rate: 0.8 mL/min[12]

-

Gradient: Linearly decrease from 97% to 65% B over 2.9 minutes, then to 30% B over 0.1 minutes, hold for 0.8 minutes, and return to 97% B.[12]

-

-

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Monitor the appropriate precursor-to-product ion transitions for ManNAc and the internal standard.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of ManNAc to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of ManNAc in the unknown samples from the calibration curve.

-

Analysis of Protein Sialylation by Western Blot

This protocol describes the use of western blotting to assess changes in protein sialylation following ManNAc supplementation.[10][14][15]

Materials:

-

Cell culture medium (e.g., DMEM) with and without ManNAc supplementation

-

Lysis buffer (e.g., Triton X-100 lysis buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% milk or BSA in TBS-T)

-

Primary antibody against a protein of interest

-

Sialic acid-binding lectins (e.g., Maackia amurensis lectin I - MAL-I for α2-3 sialic acids) or anti-PolySia antibody

-

HRP-conjugated secondary antibody or streptavidin-HRP for biotinylated lectins

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Lysis:

-

Culture cells in the presence or absence of varying concentrations of ManNAc for a specified period (e.g., 24-48 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the protein of interest or with a sialic acid-binding lectin overnight at 4°C.

-

Wash the membrane three times with TBS-T.

-

Incubate with the appropriate HRP-conjugated secondary antibody or streptavidin-HRP for 1 hour at room temperature.

-

Wash the membrane three times with TBS-T.

-

-

Signal Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to assess changes in sialylation.

-

Experimental Workflow for Sialylation Analysis

Cell Viability Assay

This protocol is a general method to assess the effect of ManNAc supplementation on cell viability using a tetrazolium-based assay (e.g., MTT).[16]

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of ManNAc in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the ManNAc-containing medium to the respective wells. Include vehicle controls.

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

-

Incubate for 1 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Therapeutic Potential and Applications

The ability of ManNAc to enhance sialic acid biosynthesis makes it a promising therapeutic agent for several conditions.

-

GNE Myopathy: This rare genetic disorder is caused by mutations in the GNE gene, leading to hyposialylation of muscle glycoproteins.[6] Clinical trials have investigated ManNAc supplementation to restore sialylation and improve muscle function in these patients.[6][17]

-

Kidney Diseases: Evidence suggests that reduced sialylation of glomerular proteins contributes to certain kidney diseases, such as focal segmental glomerulosclerosis (FSGS).[5] ManNAc therapy is being explored to increase sialylation and ameliorate proteinuria.[5][9]

-

Biopharmaceutical Production: Supplementing cell culture media with ManNAc can enhance the sialylation of recombinant glycoproteins, such as monoclonal antibodies.[3] This can improve their therapeutic efficacy by increasing half-life, solubility, and reducing immunogenicity.[2]

Conclusion

This compound is a fundamentally important molecule in glycobiology with significant and expanding therapeutic applications. A thorough understanding of its biochemical properties, metabolic pathway, and the experimental methods to study its effects is crucial for researchers and drug development professionals. This guide provides a consolidated resource to facilitate further investigation and application of this promising compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 3. N-Acetyl-D-Mannosamine | C8H15NO6 | CID 439281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. mpbio.com [mpbio.com]

- 6. selleckchem.com [selleckchem.com]

- 7. youtube.com [youtube.com]

- 8. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. UDP-GlcNAc 2-Epimerase/ManNAc Kinase (GNE): A Master Regulator of Sialic Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. imrpress.com [imrpress.com]

- 11. Molecular modeling of the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase and predictions of structural effects of mutations associated with HIBM and sialuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Lectin staining and Western blot data showing differential sialylation of nutrient-deprived cancer cells to sialic acid supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

N-Acetyl-D-Mannosamine Monohydrate: A Deep Dive into its Role as a Sialic Acid Precursor for Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-mannosamine (ManNAc), a naturally occurring monosaccharide, serves as the committed precursor in the biosynthesis of sialic acids, crucial components of glycoproteins and glycolipids.[1][2] Sialic acids play a pivotal role in a myriad of biological processes, including cell adhesion, signal transduction, and immune responses. Deficiencies in sialic acid production, often stemming from mutations in the GNE gene encoding the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase, can lead to severe pathologies, most notably GNE myopathy.[2][3] This technical guide provides a comprehensive overview of N-Acetyl-D-Mannosamine Monohydrate's function as a sialic acid precursor, its therapeutic potential, and the experimental methodologies used to investigate its efficacy.

The Sialic Acid Biosynthesis Pathway

The intracellular synthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, is a multi-step enzymatic process primarily occurring in the cytoplasm and nucleus.[4] The pathway is initiated by the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc by the epimerase domain of the GNE enzyme. Subsequently, the kinase domain of GNE phosphorylates ManNAc to form ManNAc-6-phosphate.[4] A series of further enzymatic reactions convert ManNAc-6-phosphate into CMP-sialic acid, the activated form of sialic acid, which is then transported into the Golgi apparatus for the sialylation of glycoconjugates.[4]

The GNE enzyme represents the rate-limiting step in this pathway, and its activity is subject to feedback inhibition by CMP-sialic acid.[1] Mutations in the GNE gene can lead to reduced enzyme activity, resulting in hyposialylation and the development of GNE myopathy, a rare autosomal recessive disorder characterized by progressive muscle weakness and atrophy.[2][3][5]

Therapeutic Rationale for ManNAc Supplementation

Oral administration of ManNAc is a promising therapeutic strategy for GNE myopathy and other conditions associated with hyposialylation.[3][6] By providing an exogenous supply of the direct precursor, ManNAc supplementation bypasses the defective GNE enzyme, thereby restoring the intracellular pool of sialic acid and promoting the sialylation of essential glycoproteins and glycolipids.[7] This approach has been investigated in preclinical and clinical studies, demonstrating its potential to ameliorate the pathological consequences of impaired sialic acid biosynthesis.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies investigating the effects of N-Acetyl-D-Mannosamine supplementation.

Table 1: In Vitro Studies on ManNAc Supplementation

| Cell Line | GNE Status | ManNAc Concentration | Outcome | Reference |

| HEK-293 | Knockout | 1 mM | Restoration of membrane-bound sialic acid levels to wild-type. | [8][9] |

| HEK-293 | Knockout | 2 mM | Restoration of polysialylation and free intracellular sialic acid levels to wild-type. | [8][9] |

| C2C12 (murine myoblasts) | Knockout | Not specified | ManNAc treatment did not restore sialylation levels. | [7] |

Table 2: Clinical Trials of ManNAc for GNE Myopathy

| Trial Identifier | Phase | Dosage | Key Findings | Reference |

| NCT01634750 | 1 | Single ascending doses of 3g, 6g, and 10g | Safe and well-tolerated at 3g and 6g; 10g associated with diarrhea. Significant and sustained increase in plasma free sialic acid. | [10] |

| NCT02346461 | 2 (Open-label) | 6g twice daily (12g/day) | Long-term administration was safe. Sustained increase in plasma free sialic acid. Increased muscle sialylation after 3 months. | [3][10] |

| MAGiNE Trial (UCLA) | 2 (Randomized, double-blind, placebo-controlled) | 4g three times daily (12g/day) | Ongoing trial to evaluate long-term safety and clinical efficacy. | [1][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of N-Acetyl-D-Mannosamine as a sialic acid precursor.

Protocol 1: Quantification of Sialic Acid Levels by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantification of total sialic acid in biological samples.

1. Sample Preparation:

-

Release of Sialic Acids: Treat the glycoprotein-containing sample (e.g., cell lysate, purified protein) with 2 M acetic acid and incubate at 80°C for 2 hours to release sialic acids.[11]

-

Derivatization: Fluorescently label the released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB).

-

Prepare a DMB labeling solution containing DMB, 2-mercaptoethanol, and sodium hydrosulfite in a mixture of water and glacial acetic acid.

-

Add the DMB labeling solution to the sample containing the released sialic acids.

-

Incubate the mixture in the dark at 50°C for a specified time to allow for the derivatization reaction to complete.

-

2. HPLC Analysis:

-

Chromatographic System: Utilize a reverse-phase HPLC system equipped with a C18 column and a fluorescence detector.

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile, methanol, and water (e.g., 9%:7%:84% v/v/v) can be used for the separation of DMB-labeled sialic acids.

-

Detection: Monitor the fluorescence of the eluting DMB-labeled sialic acids at an excitation wavelength of approximately 373 nm and an emission wavelength of approximately 448 nm.

-

Quantification: Generate a standard curve using known concentrations of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) standards that have been subjected to the same derivatization procedure. Calculate the concentration of sialic acids in the samples by comparing their peak areas to the standard curve.

Protocol 2: GNE Enzyme Activity Assay

This protocol describes a coupled enzyme assay to determine the N-acetylmannosamine kinase activity of the GNE enzyme.

1. Reagents:

-

Purified recombinant GNE protein

-

ManNAc (substrate)

-

ATP (co-factor)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate (B1213749) kinase (PK)

-

Lactate (B86563) dehydrogenase (LDH)

-

Reaction buffer (e.g., 60 mM Tris-HCl, pH 8.1, containing 10 mM MgCl₂)

2. Assay Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the purified GNE protein, ManNAc, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase in the reaction buffer.

-

The kinase activity of GNE will produce ADP.

-

Pyruvate kinase will use PEP to convert ADP back to ATP, producing pyruvate.

-

Lactate dehydrogenase will then reduce pyruvate to lactate, oxidizing NADH to NAD+.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of decrease in absorbance is proportional to the GNE kinase activity.

3. Data Analysis:

-

Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.

Protocol 3: Generation of a GNE-Knockout Cell Line using CRISPR-Cas9

This protocol provides a general workflow for creating a GNE-deficient cell line for in vitro studies.

1. gRNA Design and Cloning:

-

Design guide RNAs (gRNAs) targeting a critical exon of the GNE gene.

-

Clone the designed gRNAs into a suitable CRISPR-Cas9 expression vector.

2. Transfection and Selection:

-

Transfect the chosen cell line (e.g., HEK-293) with the CRISPR-Cas9 vector containing the gRNA.

-

Select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).

3. Single-Cell Cloning and Screening:

-

Isolate single cells to establish clonal populations.

-

Screen the clonal populations for GNE knockout by genomic DNA sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.

-

Confirm the absence of GNE protein expression by Western blotting.

4. Functional Validation:

-

Assess the functional consequence of GNE knockout by measuring intracellular sialic acid levels using HPLC (as described in Protocol 1).

Conclusion

This compound holds significant promise as a therapeutic agent for GNE myopathy and potentially other disorders of hyposialylation. Its role as a direct precursor in the sialic acid biosynthesis pathway allows it to circumvent enzymatic defects and restore cellular sialylation. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of ManNAc and to design robust preclinical and clinical studies. Continued research in this area is crucial for the development of effective treatments for patients with these debilitating conditions.

References

- 1. uclahealth.org [uclahealth.org]

- 2. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ManNAc for GNE Myopathy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 6. researchgate.net [researchgate.net]

- 7. GNE deficiency impairs Myogenesis in C2C12 cells and cannot be rescued by ManNAc supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imrpress.com [imrpress.com]

- 9. Evaluation of N-Acetylmannosamine Administration to Restore Sialylation in GNE-Deficient Human Embryonal Kidney Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neurology.org [neurology.org]

- 11. ludger.com [ludger.com]

An In-depth Technical Guide to the Discovery and Synthesis of N-Acetyl-D-Mannosamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Acetyl-D-Mannosamine (B7828778) (ManNAc), a pivotal monosaccharide in glycobiology. It covers the historical discovery, detailed synthesis methodologies with comparative data, its critical role in the biosynthesis of sialic acids, and its applications in research and therapeutic development.

Discovery and Significance

N-Acetyl-D-mannosamine, a naturally occurring hexosamine, holds a significant position in biological systems as the committed precursor to sialic acids. Sialic acids are terminal monosaccharides on glycoprotein (B1211001) and glycolipid chains, playing crucial roles in cellular recognition, signaling, and immune responses. The therapeutic potential of ManNAc is an active area of research, particularly for conditions linked to hyposialylation, such as GNE myopathy. While the precise first isolation in a biological context is not definitively documented in readily available literature, early and significant contributions to its chemical synthesis were made by researchers such as Spivak and co-workers, who described a preparation procedure for N-Acetyl-D-mannosamine monohydrate.[1]

Synthesis of N-Acetyl-D-Mannosamine

The synthesis of ManNAc can be achieved through several routes, including chemical epimerization, enzymatic conversion, and fermentation. The most common and industrially scalable method involves the epimerization of the more readily available N-acetyl-D-glucosamine (GlcNAc).

Data Presentation: Comparison of Synthesis Methods

| Synthesis Method | Starting Material | Key Reagents/Enzymes | Reaction Conditions | Yield | Purity | Reference |

| Chemical Epimerization | N-acetyl-D-glucosamine (GlcNAc) | Triethylamine | Aqueous solution, 60°C, 2 hours | Variable, equilibrium mixture with GlcNAc | High, >98% after crystallization | [1] |

| Chemical Epimerization | N-acetyl-D-glucosamine (GlcNAc) | Calcium Hydroxide | Alkaline aqueous solution | Effective for epimerization | Not specified | [2] |

| Enzymatic Synthesis | N-acetyl-D-glucosamine (GlcNAc) | N-acyl-D-glucosamine 2-epimerase | Not specified | 77% conversion (in a coupled reaction for Neu5Ac production) | High | [2] |

| Fermentation | N-acetyl-D-glucosamine (GlcNAc) | Klebsiella pneumoniae | Fermentation culture | Not specified | Not specified | [1] |

Experimental Protocols

2.2.1. Chemical Synthesis: Base-Catalyzed Epimerization of N-acetyl-D-glucosamine

This protocol is based on the principle of alkaline epimerization of GlcNAc to an equilibrium mixture containing ManNAc.

Materials:

-

N-acetyl-D-glucosamine (NAG)

-

Triethylamine

-

Deionized water

-

n-Propanol

-

Acetic acid

Procedure:

-

Dissolve 3.78 kg of N-acetyl-D-glucosamine in 6.29 kg of deionized water in a suitable reactor with stirring.

-

Heat the solution to 60 ± 2°C.

-

Add 56.5 ml of Triethylamine to the reaction mixture.

-

Maintain the temperature at 60 ± 2°C for two hours to allow for epimerization to reach equilibrium.

-

Neutralize the reaction mixture with acetic acid.

-

Concentrate the mixture by evaporation to induce crystallization of the unreacted NAG.

-

Cool the mixture slowly and filter to recover the crystalline NAG.

-

The filtrate, enriched in N-Acetyl-D-mannosamine, is further concentrated.

-

Induce crystallization of this compound, potentially with seeding.

-

Filter the crystalline N-Acetyl-D-mannosamine and wash with a mixture of n-propanol and water, followed by pure n-propanol.

-

Dry the final product to obtain this compound with a purity of >98%.[1]

2.2.2. Enzymatic Synthesis of N-Acetyl-D-Mannosamine

This method utilizes the enzyme N-acyl-D-glucosamine 2-epimerase for the specific conversion of GlcNAc to ManNAc.

Materials:

-

N-acetyl-D-glucosamine (GlcNAc)

-

Recombinant N-acyl-D-glucosamine 2-epimerase

-

Appropriate buffer system (e.g., phosphate (B84403) buffer, pH 7.5)

-

ATP (if required by the specific epimerase)

Procedure:

-

Prepare a solution of N-acetyl-D-glucosamine in the appropriate buffer.

-

Add the recombinant N-acyl-D-glucosamine 2-epimerase to the solution. If necessary, also add ATP as a cofactor.

-

Incubate the reaction mixture at the optimal temperature and pH for the enzyme's activity.

-

Monitor the progress of the reaction by techniques such as HPLC to determine the ratio of ManNAc to GlcNAc.

-

Once equilibrium is reached or the desired conversion is achieved, terminate the reaction by heat inactivation or removal of the enzyme.

-

Purify N-Acetyl-D-mannosamine from the reaction mixture using chromatographic techniques.

Biological Role and Signaling Pathway

N-Acetyl-D-mannosamine is the first committed precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[3] This pathway is crucial for the sialylation of glycoproteins and glycolipids.

Sialic Acid Biosynthesis Pathway

The biosynthesis of sialic acid from UDP-GlcNAc involves a series of enzymatic steps primarily occurring in the cytoplasm and nucleus.

Caption: Sialic acid biosynthesis pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the chemical synthesis and purification of N-Acetyl-D-Mannosamine.

Caption: Chemical synthesis workflow for ManNAc.

Applications in Research and Drug Development

N-Acetyl-D-mannosamine is a molecule of significant interest for its therapeutic potential. It is being investigated for the treatment of genetic disorders characterized by impaired sialic acid biosynthesis, such as GNE myopathy.[4] By providing an exogenous source of the sialic acid precursor, ManNAc supplementation aims to bypass the enzymatic defect and restore normal sialylation. Furthermore, in the realm of biopharmaceuticals, enhancing the sialylation of recombinant proteins is crucial for improving their stability, half-life, and reducing immunogenicity. ManNAc is explored as a cell culture supplement to boost the production of properly sialylated therapeutic glycoproteins.

References

N-Acetyl-D-Mannosamine Monohydrate: A Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-mannosamine (ManNAc) is a naturally occurring amino sugar that serves as the first committed precursor in the biosynthesis of sialic acids, a class of terminal monosaccharides on glycoproteins and glycolipids.[1] Sialic acids play a crucial role in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses.[2] Deficiencies in sialic acid production are implicated in several rare genetic disorders, most notably GNE myopathy.[3] This technical guide provides a comprehensive overview of the biological functions of ManNAc, its mechanism of action, and its therapeutic applications. We delve into detailed experimental protocols for its study, present quantitative data from preclinical and clinical investigations in structured tables, and provide visual representations of key pathways and workflows to facilitate a deeper understanding of this promising therapeutic molecule.

Core Biological Function: The Sialic Acid Biosynthesis Pathway

The primary biological role of N-Acetyl-D-mannosamine is to fuel the sialic acid biosynthesis pathway.[1] This intracellular process is initiated in the cytoplasm and is critical for the generation of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[1][2]

The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is derived from glucose.[4] In the rate-limiting step, the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) converts UDP-GlcNAc to ManNAc through its epimerase domain.[4][5] The kinase domain of GNE then phosphorylates ManNAc to ManNAc-6-phosphate.[4] Subsequently, Neu5Ac-9-phosphate is synthesized and then dephosphorylated to yield Neu5Ac.[6] In the nucleus, Neu5Ac is activated to CMP-sialic acid, which is then transported to the Golgi apparatus to be transferred onto glycoproteins and glycolipids.[4][5]

Crucially, CMP-sialic acid acts as a feedback inhibitor of the GNE epimerase activity, thus regulating the entire pathway.[1] By providing exogenous ManNAc, it is possible to bypass this rate-limiting and feedback-inhibited step, thereby increasing the intracellular production of sialic acids.[3] In cases of GNE mutations where kinase activity is deficient, other kinases such as N-acetylglucosamine (GlcNAc) kinase may phosphorylate ManNAc, allowing the pathway to proceed.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

- 3. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. imrpress.com [imrpress.com]

- 7. Oral monosaccharide therapies to reverse renal and muscle hyposialylation in a mouse model of GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-Acetyl-D-Mannosamine in Glycoprotein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-mannosamine (ManNAc) is a critical monosaccharide that serves as the committed precursor for the biosynthesis of all sialic acids, a diverse family of terminal monosaccharides on glycoproteins and glycolipids. The sialylation of these glycoconjugates is paramount for a multitude of cellular processes, including cell-cell recognition, signaling, and immune responses. Deficiencies in the sialic acid biosynthetic pathway, often stemming from mutations in the key enzyme UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE), can lead to severe human diseases, such as GNE myopathy. This technical guide provides an in-depth exploration of the pivotal role of ManNAc in glycoprotein (B1211001) synthesis, detailing the biochemical pathways, regulatory mechanisms, and therapeutic implications. Furthermore, this guide includes detailed experimental protocols for the study of ManNAc metabolism and its effects on protein sialylation, alongside quantitative data to support researchers and professionals in drug development.

Introduction to N-Acetyl-D-Mannosamine and Glycoprotein Synthesis

N-Acetyl-D-mannosamine (ManNAc) is a naturally occurring hexosamine and a key intermediate in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[1][2] Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, playing crucial roles in cellular communication and immune response.[2] The process of N-linked glycosylation begins in the endoplasmic reticulum with the attachment of a core glycan structure to asparagine residues of nascent polypeptides.[3] This core structure is subsequently modified in the Golgi apparatus, where terminal sugars, including sialic acids, are added.